molecular formula C16H14Cl3NO3S2 B2592611 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034531-38-7

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone

Cat. No.: B2592611
CAS No.: 2034531-38-7
M. Wt: 438.76
InChI Key: GZVUVYREDXYYTG-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone is a complex organic compound that features a thiazepane ring, a dichlorothiophene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and dichlorothiophene groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through specific interactions, leading to changes in their activity or function. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone include other thiazepane derivatives, chlorophenyl compounds, and dichlorothiophene analogs. Examples include:

  • (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
  • (2,5-Dichlorothiophen-3-yl)methanone
  • 1,4-Thiazepane derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures. This combination provides distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,5-dichlorothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3S2/c17-12-4-2-1-3-10(12)13-5-6-20(7-8-25(13,22)23)16(21)11-9-14(18)24-15(11)19/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVUVYREDXYYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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